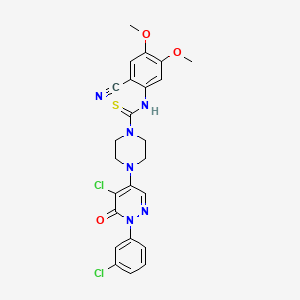

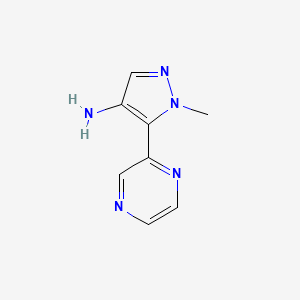

1-甲基-5-吡嗪-2-基吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine”, has been a topic of interest in organic and medicinal synthesis . 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .科学研究应用

Organic Synthesis

5-Amino-pyrazoles, such as “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine”, are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Medicinal Chemistry

These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are similar to biologically active compounds and are often used in the design and engineering of pharmaceuticals .

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles are used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Antileishmanial Activity

Pyrazole-bearing compounds, including “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine”, have shown potent antileishmanial activities . For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .

Antimalarial Activity

These compounds have also demonstrated significant antimalarial activities . Certain hydrazine-coupled pyrazole derivatives have shown effective inhibition effects against Plasmodium berghei .

Drug Design

Nitrogen-containing aromatic heterocycles, such as pyrazoles, are common motifs in a wide range of synthesized drugs . Therefore, “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine” could potentially be used in the design of new drugs.

安全和危害

作用机制

Target of Action

The primary target of 1-Methyl-5-pyrazin-2-ylpyrazol-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment . Another target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

1-Methyl-5-pyrazin-2-ylpyrazol-4-amine interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of CDK2 and as an activator of NAMPT

Biochemical Pathways

The inhibition of CDK2 by 1-Methyl-5-pyrazin-2-ylpyrazol-4-amine affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the inhibition of cell proliferation, particularly in cancer cells . The activation of NAMPT enhances the NAD+ salvage pathway, which is involved in various biological processes including metabolism and aging .

Result of Action

The inhibition of CDK2 by 1-Methyl-5-pyrazin-2-ylpyrazol-4-amine can lead to significant cytotoxic activities against certain cell lines . The activation of NAMPT by this compound can potentially influence various biological processes, including metabolism and aging .

属性

IUPAC Name |

1-methyl-5-pyrazin-2-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(6(9)4-12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPFIEPSCPRRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-pyrazin-2-ylpyrazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)

![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2539170.png)